molecular formula C10H14N2 B1279845 3-(Piperidin-1-yl)pyridine CAS No. 90872-73-4

3-(Piperidin-1-yl)pyridine

Cat. No. B1279845
CAS RN: 90872-73-4
M. Wt: 162.23 g/mol
InChI Key: RWNRPQYVWJSAPE-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)pyridine (3-PP) is a chemical compound that has a wide range of applications in scientific research and lab experiments. It is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to understanding biochemical and physiological effects.

Scientific Research Applications

Synthesis Methods

  • Novel Synthesis Techniques : Researchers have developed new methods for synthesizing compounds related to 3-(Piperidin-1-yl)pyridine, which are significant in medicinal chemistry. A study proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound with similar structural characteristics, emphasizing its importance in large-scale production (Smaliy et al., 2011).

Structural and Chemical Analysis

  • Molecular Structure and Vibrational Analysis : Investigations into the molecular structure and vibrational spectra of related compounds like 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one have been conducted using density functional theory and Hartree–Fock calculations. This type of study provides insights into the physical and chemical properties of such compounds (Taşal et al., 2009).

Corrosion Inhibition Properties

  • Application in Corrosion Inhibition : this compound derivatives have been explored for their potential in inhibiting corrosion of metals, particularly iron. Studies involving quantum chemical calculations and molecular dynamics simulations have been instrumental in understanding the adsorption behaviors and inhibition properties of these derivatives (Kaya et al., 2016).

Pharmaceutical Applications

  • Role in Medicinal Chemistry : Compounds structurally related to this compound have been synthesized and studied for their pharmaceutical applications. For example, research on N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides has revealed their potential as small molecule PCSK9 mRNA translation inhibitors, highlighting the pharmaceutical relevance of this class of compounds (Londregan et al., 2018).

Synthesis of Key Intermediates in Drug Development

  • Importance in Drug Synthesis : The synthesis of intermediates structurally related to this compound, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, plays a crucial role in the development of significant drugs like Crizotinib. Studies have reported robust synthesis methods for these key intermediates, indicating their significance in the pharmaceutical industry (Fussell et al., 2012).

Safety and Hazards

The safety information for 3-(Piperidin-1-yl)pyridine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-7-12(8-3-1)10-5-4-6-11-9-10/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNRPQYVWJSAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467949
Record name 3-(Piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90872-73-4
Record name 3-(1-Piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90872-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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